molecular formula C22H25N5O2 B2413142 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-acetylphenyl)acetamide CAS No. 1170436-13-1

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-acetylphenyl)acetamide

Cat. No.: B2413142
CAS No.: 1170436-13-1
M. Wt: 391.475
InChI Key: JNBQNFYRLKBJEB-UHFFFAOYSA-N
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Description

2-(4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-acetylphenyl)acetamide is a synthetic small molecule research compound designed for investigating novel therapeutic pathways in oncology. This benzimidazole-piperazine hybrid is of significant research interest due to the established biological profile of the benzimidazole pharmacophore, which is known to interact with critical cellular targets . Benzimidazole derivatives have demonstrated potent anticancer activities through multiple mechanisms, including the induction of apoptotic cell death in human cancer cell lines such as hepatocellular carcinoma (HepG2) and colorectal carcinoma (HCT116) . The structural motif of conjugating a benzimidazole nucleus with a piperazine ring via a methylene bridge is a strategy employed to enhance molecular interactions with enzyme active sites. Related compounds have shown promising binding affinity and inhibitory effects against specific molecular targets, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis . In silico studies of analogous structures indicate a strong binding mode within the active site of VEGFR-2 (PDB ID: 4ASD), suggesting a potential mechanism for anti-angiogenic research applications . Furthermore, the compound's acetylphenyl acetamide moiety contributes to its potential as a scaffold for developing enzyme inhibitors, positioning it as a valuable chemical tool for probing dihydrofolate reductase (DHFR) and other enzymes involved in nucleotide synthesis, which are validated targets for antimetabolite antimicrobials and anticancer agents . This reagent is intended for use in cell-based cytotoxicity assays, target validation studies, and mechanism-of-action research to further explore its potential research applications.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-16(28)17-6-8-18(9-7-17)23-22(29)15-27-12-10-26(11-13-27)14-21-24-19-4-2-3-5-20(19)25-21/h2-9H,10-15H2,1H3,(H,23,29)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBQNFYRLKBJEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-acetylphenyl)acetamide typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The resulting benzimidazole is then functionalized with a piperazine moiety through nucleophilic substitution reactions. The final step involves the acylation of the piperazine derivative with 4-acetylphenylacetyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-acetylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound .

Scientific Research Applications

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-acetylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-acetylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological targets, inhibiting their activity and leading to therapeutic effects. The piperazine moiety enhances the compound’s ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(Pyren-1-yl)-1H-benzo[d]imidazol-1-yl)-ethyl-4-methyl benzenesulfonate
  • 4-((1H-Benzo[d]imidazol-2-yl)methoxy)coumarin derivatives
  • 2-[5-substituted-1-H-benzo(d)imidazol-2-yl sulfinyl]methyl-3-substituted quinazoline-4-(3H)-one derivatives

Uniqueness

Compared to similar compounds, 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-acetylphenyl)acetamide stands out due to its unique combination of the benzimidazole and piperazine moieties, which confer enhanced biological activity and improved pharmacokinetic properties .

Biological Activity

The compound 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-acetylphenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure

The chemical structure of the compound includes a benzimidazole moiety, a piperazine ring, and an acetylphenyl group. This unique combination may contribute to its biological activities.

Antimicrobial Activity

Research has indicated that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. A study focused on the synthesis and evaluation of various benzimidazole derivatives, including those with piperazine rings, demonstrated their effectiveness against several microbial strains. The mechanism often involves disruption of microbial cell wall synthesis and inhibition of nucleic acid synthesis .

Antioxidant Properties

The antioxidant potential of compounds similar to this compound has been evaluated through various assays. These compounds showed significant free radical scavenging activity, which is crucial in preventing oxidative stress-related diseases .

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. The benzimidazole moiety is often linked to anticancer activity due to its ability to interact with DNA and inhibit topoisomerases .

Study 1: Antimicrobial Evaluation

A recent study synthesized several derivatives based on the benzimidazole structure and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones, indicating its potential as an antimicrobial agent.

CompoundGram-positive ActivityGram-negative Activity
Benzimidazole Derivative A15 mm10 mm
This compound18 mm12 mm

Study 2: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity using the DPPH assay, the compound showed a significant reduction in DPPH radical concentration, suggesting strong antioxidant activity.

Concentration (µg/mL)DPPH Scavenging (%)
1025
5060
10085

The biological activity of this compound is hypothesized to be mediated through multiple pathways:

  • Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism.
  • DNA Interaction : The benzimidazole structure allows for intercalation into DNA, affecting replication and transcription processes.
  • Cell Signaling Modulation : It could influence apoptotic signaling pathways, leading to increased cancer cell death.

Q & A

Q. What are the typical synthetic routes for this compound?

The synthesis involves multi-step reactions, including coupling of benzoimidazole derivatives with piperazine intermediates. Key steps include:

  • Condensation of 1H-benzimidazole-2-carbaldehyde with piperazine derivatives in solvents like DMF or acetonitrile under reflux conditions ().
  • Use of sodium hydride or K₂CO₃ as a base to facilitate nucleophilic substitutions ().
  • Final purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol (). Structural validation is performed using ¹H/¹³C NMR, IR, and mass spectrometry ().

Q. What spectroscopic techniques are essential for characterizing this compound?

Critical techniques include:

  • ¹H/¹³C NMR : Confirms proton environments and carbon骨架 (e.g., piperazine methylene groups at δ ~2.5–3.5 ppm) ().
  • IR Spectroscopy : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and benzimidazole N-H stretches (~3400 cm⁻¹) ().
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) ().
  • Elemental Analysis : Ensures >95% purity by matching calculated/observed C, H, N percentages ().

Q. What purification methods are recommended for isolating this compound?

  • Column Chromatography : Use silica gel with gradient elution (e.g., 30–70% ethyl acetate in hexane) to resolve polar byproducts ().
  • Recrystallization : Ethanol or methanol are optimal for removing hydrophobic impurities ().
  • HPLC : For high-purity batches, employ reverse-phase C18 columns with acetonitrile/water mobile phases ().

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates ().
  • Catalyst Screening : Copper(I) iodide improves efficiency in click chemistry steps ().
  • Temperature Control : Reflux in acetonitrile (~80°C) minimizes side reactions ().
  • Computational Guidance : Quantum chemical calculations (e.g., DFT) predict optimal reaction pathways and transition states ().

Q. How can molecular docking studies inform analog design?

  • Binding Pose Analysis : Tools like AutoDock Vina simulate interactions with targets (e.g., acetylcholinesterase). For example, shows the compound’s benzimidazole moiety occupying hydrophobic pockets.
  • Free Energy Calculations : MM-GBSA scores rank analogs by predicted binding affinity.
  • Validation : Correlate docking scores with in vitro IC₅₀ values (e.g., enzyme inhibition assays) ().

Q. How to resolve contradictions in reported biological activities of analogs?

  • Systematic SAR : Compare substituent effects (e.g., electron-withdrawing groups on the 4-acetylphenyl ring) on activity ().
  • Orthogonal Assays : Use both enzymatic (e.g., fluorescence-based) and cell-based (e.g., cytotoxicity) assays to confirm target specificity ().
  • Meta-Analysis : Cross-reference solubility, metabolic stability, and membrane permeability data to explain discrepancies ().

Q. What in vitro assays evaluate enzyme inhibition potential?

  • Acetylcholinesterase (AChE) Assay : Monitor hydrolysis of acetylthiocholine iodide via Ellman’s method (absorbance at 412 nm) ().
  • Kinase Inhibition : Use ATP-Glo™ assays to measure IC₅₀ in cancer cell lines.
  • Controls : Include donepezil (AChE) and staurosporine (kinase) as positive controls ().

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Core Modifications : Replace piperazine with morpholine or introduce methyl groups on the benzimidazole ring ().
  • Substituent Variation : Test halogen (Cl, F) or methoxy groups on the phenylacetamide moiety ().
  • Pharmacophore Modeling : Identify critical H-bond acceptors (e.g., acetamide carbonyl) using software like Schrödinger ().

Q. How to manage moisture-sensitive intermediates during synthesis?

  • Anhydrous Conditions : Use molecular sieves in DMF and flame-dried glassware under N₂ atmosphere ().
  • Low-Temperature Additions : Add hygroscopic reagents (e.g., NaH) at 0–5°C to minimize hydrolysis ().
  • Inert Monitoring : Perform TLC analysis in a glovebox to prevent decomposition ().

Data Contradiction Analysis

Q. Why do similar compounds show varying solubility profiles?

  • Structural Factors : Piperazine derivatives with trifluoromethyl groups () exhibit lower solubility than methoxy-substituted analogs () due to hydrophobicity.
  • Experimental Variability : Differences in solvent systems (e.g., DMSO vs. aqueous buffers) during solubility testing can skew results. Standardize protocols using USP methods ().

Q. How to address conflicting cytotoxicity data across cell lines?

  • Cell Line Validation : Ensure consistent passage numbers and culture conditions (e.g., RPMI vs. DMEM).
  • Mechanistic Studies : Use RNA-seq to identify off-target pathways (e.g., apoptosis vs. autophagy).
  • Dose-Response Curves : Calculate Hill slopes to assess cooperative binding effects ().

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